7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a bromine atom at the 7th position and a methyl group at the 5th position.
Preparation Methods
The synthesis of 7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of appropriate aminoazole with (ethoxymethylidene)malononitrile in the presence of pyridine under reflux conditions . Another method includes the use of β-enaminone derivatives under microwave irradiation to obtain high yields of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and reduced forms.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds, leading to the formation of more complex structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound inhibits enzymes involved in cancer cell proliferation by binding to their active sites, thereby preventing their activity . In bioimaging applications, the compound acts as a fluorescent probe by absorbing light at specific wavelengths and emitting light at different wavelengths, allowing for the visualization of biological processes .
Comparison with Similar Compounds
7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
5-Methylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom at the 7th position, resulting in different chemical reactivity and applications.
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine: Contains an amino group at the 7th position instead of a bromine atom, leading to different biological activities and applications.
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4H,1H3 |
InChI Key |
GIAWEQNDKLGDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)Br |
Origin of Product |
United States |
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